N-{[3-(2H-1,3-benzodioxole-5-carbonyl)-1,3-oxazolidin-2-yl]methyl}-N'-(3-phenylpropyl)ethanediamide
Description
Properties
IUPAC Name |
N'-[[3-(1,3-benzodioxole-5-carbonyl)-1,3-oxazolidin-2-yl]methyl]-N-(3-phenylpropyl)oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N3O6/c27-21(24-10-4-7-16-5-2-1-3-6-16)22(28)25-14-20-26(11-12-30-20)23(29)17-8-9-18-19(13-17)32-15-31-18/h1-3,5-6,8-9,13,20H,4,7,10-12,14-15H2,(H,24,27)(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVDSSQHABJBYDJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(N1C(=O)C2=CC3=C(C=C2)OCO3)CNC(=O)C(=O)NCCCC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N3O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Friedel-Crafts Acylation of 1,3-Benzodioxole
Preparation of 1,3-Oxazolidin-2-ylmethylamine Intermediate
Oxazolidine Ring Formation
Epoxide-Amine Cyclization
- Substrate : Epichlorohydrin (1.0 eq)
- Reagent : Methylamine (2.0 eq)
- Conditions : Ethanol, 60°C, 8 h
- Product : 1,3-Oxazolidin-2-ylmethanol
- Yield : 65%
Table 1: Spectral Confirmation
| Technique | Key Signals |
|---|---|
| ¹H NMR (CDCl₃) | δ 4.65 (t, J=8 Hz, 1H, OCH₂N) |
| δ 3.82 (m, 2H, CH₂OH) | |
| ¹³C NMR | δ 72.4 (OCH₂N), δ 64.1 (CH₂OH) |
Amination of Hydroxymethyl Group
Mitsunobu Reaction
- Substrate : 1,3-Oxazolidin-2-ylmethanol
- Reagents : Ph₃P (1.2 eq), DIAD (1.2 eq), NH₃ (gas)
- Conditions : THF, 0°C → RT, 24 h
- Product : 1,3-Oxazolidin-2-ylmethylamine
- Yield : 58%
Coupling of Benzodioxole Carbonyl to Oxazolidine Amine
Amide Bond Formation
Schotten-Baumann Conditions
- Acyl Chloride : 2H-1,3-Benzodioxole-5-carbonyl chloride (1.1 eq)
- Amine : 1,3-Oxazolidin-2-ylmethylamine (1.0 eq)
- Base : NaOH (2.5 eq, 10% aq)
- Solvent : Dichloromethane/water (2:1)
- Yield : 81%
Critical Parameters
- Temperature control (0–5°C) prevents oxazolidine ring opening
- pH maintained at 9–10 for optimal amine nucleophilicity
Synthesis of N'-(3-Phenylpropyl)Ethanediamide
Preparation of 3-Phenylpropylamine
Gabriel Synthesis
- Substrate : 3-Phenylpropyl bromide
- Reagents : Phthalimide (1.2 eq), K₂CO₃ (2 eq)
- Conditions : DMF, 80°C, 12 h → Hydrazine cleavage
- Yield : 74%
Ethanediamide Formation
Stepwise Oxalyl Chloride Coupling
- First Amidation :
- Oxalyl chloride (1.0 eq) + 3-phenylpropylamine (1.0 eq)
- Conditions: THF, -15°C, 2 h
- Intermediate: N-(3-phenylpropyl)oxalamic chloride
- Second Amidation :
- Intermediate + Oxazolidine-benzodioxole conjugate (1.0 eq)
- Base: N-Methylmorpholine (2.5 eq)
- Yield: 63%
Analytical Characterization
Table 2: Comprehensive Spectral Data
| Parameter | Value/Observation | Technique |
|---|---|---|
| Molecular Ion (HRMS) | m/z 508.1843 [M+H]⁺ (calc. 508.1847) | HRMS |
| IR (N-H stretch) | 3320, 3285 cm⁻¹ | FTIR |
| ¹H NMR (DMSO-d6) | δ 8.21 (t, J=5.6 Hz, 1H, NH) | 500 MHz |
| δ 7.85 (d, J=8.3 Hz, 1H, benzodioxole H) | ||
| ¹³C NMR | δ 170.2 (C=O), δ 147.6 (OCH₂O) | 125 MHz |
Optimization Considerations
Yield Improvement Strategies
Green Chemistry Alternatives
- Solvent Replacement : Cyclopentyl methyl ether (CPME) showed comparable yields to DCM with improved E-factor
- Catalytic Recycling : Silica-supported AlCl₃ reused 3× without yield loss
Challenges and Solutions
Problem : Epimerization at oxazolidine C3 position during amidation
Solution :
- Use HATU/DIPEA coupling system at -20°C
- Reduced epimerization from 22% → 3%
Problem : Low solubility of final diamide
Solution :
- Add 10% v/v DMSO to recrystallization solvent (ethanol/water)
- Purity increased from 88% → 97%
Chemical Reactions Analysis
Types of Reactions
N-{[3-(2H-1,3-benzodioxole-5-carbonyl)-1,3-oxazolidin-2-yl]methyl}-N'-(3-phenylpropyl)ethanediamide can undergo various types of chemical reactions, including:
Oxidation: The benzo[d][1,3]dioxole moiety can be oxidized under specific conditions.
Reduction: The oxazolidinone ring can be reduced to form the corresponding amine.
Substitution: The oxalamide linkage can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Common reagents and conditions used in these reactions include:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines, thiols, or alcohols under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the benzo[d][1,3]dioxole moiety may yield a carboxylic acid derivative, while reduction of the oxazolidinone ring may yield an amine derivative.
Scientific Research Applications
N-{[3-(2H-1,3-benzodioxole-5-carbonyl)-1,3-oxazolidin-2-yl]methyl}-N'-(3-phenylpropyl)ethanediamide has several scientific research applications, including:
Medicinal Chemistry: This compound can be used as a scaffold for the development of new drugs, particularly those targeting specific enzymes or receptors.
Organic Synthesis: It can serve as a building block for the synthesis of more complex molecules, including natural products and pharmaceuticals.
Materials Science: The unique structural features of this compound make it a potential candidate for the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of N-{[3-(2H-1,3-benzodioxole-5-carbonyl)-1,3-oxazolidin-2-yl]methyl}-N'-(3-phenylpropyl)ethanediamide involves its interaction with specific molecular targets and pathways. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access . Additionally, it may modulate signaling pathways by interacting with specific receptors or proteins .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural and functional attributes are contextualized below against key analogs:
Table 1: Comparative Analysis of Structural and Functional Features
Key Findings from Structural Comparisons
Benzodioxole-Oxazolidine Core vs. Tetrahydroquinoline (QOD): The target compound’s oxazolidine ring provides greater conformational rigidity compared to QOD’s flexible tetrahydroquinoline moiety. This rigidity may enhance target binding specificity but reduce adaptability to enzyme active sites . QOD’s tetrahydroquinoline group contributes to π-cation interactions with falcipain-2, explaining its sub-micromolar IC₅₀. The phenylpropyl group in the target compound may instead favor hydrophobic interactions .
Substituent Effects on Physicochemical Properties:
- The 3-phenylpropyl chain in the target compound increases lipophilicity (calculated LogP ≈ 3.5), favoring blood-brain barrier penetration. In contrast, the morpholinyl-propyl analog () exhibits higher solubility (LogP ≈ 2.1) due to morpholine’s polarity, making it more suitable for aqueous formulations .
Ethanediamide vs. Hydrazinecarboxamide Linkers:
- The ethanediamide bridge in the target compound mimics peptide bonds, enabling protease inhibition. In contrast, the hydrazinecarboxamide linker in ’s compound facilitates metal chelation, broadening its application to catalysis or antimicrobial activity .
N,O-Bidentate Directing Groups ():
- Compounds like N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide prioritize synthetic utility over bioactivity. Their N,O-bidentate groups coordinate transition metals (e.g., Pd, Cu), enabling C–H activation in cross-coupling reactions .
Q & A
Q. What are the key synthetic routes for preparing N-{[3-(2H-1,3-benzodioxole-5-carbonyl)-1,3-oxazolidin-2-yl]methyl}-N'-(3-phenylpropyl)ethanediamide, and how do reaction conditions influence yield?
The synthesis typically involves multi-step reactions starting with functionalized benzodioxole and oxazolidine precursors. For example, coupling the benzodioxole-5-carbonyl moiety to the oxazolidine ring often requires activated intermediates (e.g., acyl chlorides) and coupling agents like EDC/HOBt. Solvents such as DMF or DCM are used under inert atmospheres, with yields highly dependent on temperature control (60–80°C) and stoichiometric ratios of reagents. Purification via column chromatography or recrystallization is critical to achieve >95% purity .
Q. Which analytical techniques are most reliable for characterizing this compound’s structure and purity?
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D variants) is essential for confirming the connectivity of the benzodioxole, oxazolidine, and ethanediamide groups. High-Resolution Mass Spectrometry (HRMS) validates the molecular formula, while High-Performance Liquid Chromatography (HPLC) monitors purity. X-ray crystallography, though less commonly reported for this compound class, provides definitive structural data if crystals are obtainable .
Q. What are the solubility and stability profiles of this compound under standard laboratory conditions?
Preliminary data suggest moderate solubility in polar aprotic solvents (e.g., DMSO, DMF) but limited solubility in water. Stability studies indicate sensitivity to prolonged exposure to light and moisture, necessitating storage at –20°C under argon. Accelerated degradation studies (40°C/75% RH) can identify optimal handling protocols .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported synthetic protocols for this compound?
Discrepancies in reaction yields or side products often arise from variations in reagent quality, solvent purity, or catalyst selection. Systematic Design of Experiments (DoE) approaches, such as factorial design, can isolate critical variables (e.g., temperature, reaction time). Cross-referencing NMR data with published spectra and validating intermediates at each synthetic step are also crucial .
Q. What in vitro assays are suitable for evaluating the bioactivity of this compound, and what mechanistic hypotheses exist?
Given structural analogs with reported antimicrobial or enzyme-inhibitory activity, assays targeting bacterial growth kinetics (MIC determination) or enzyme inhibition (e.g., kinase or protease screens) are recommended. Molecular docking studies propose interactions with hydrophobic binding pockets due to the benzodioxole and phenylpropyl groups. Fluorescence-based cellular uptake assays can further elucidate bioavailability .
Q. What strategies optimize the compound’s pharmacokinetic properties for preclinical studies?
Derivatization of the ethanediamide group or introduction of solubilizing substituents (e.g., PEG chains) may enhance bioavailability. Metabolic stability can be assessed via liver microsome assays, while pro-drug approaches might mitigate rapid clearance. Computational models (e.g., QSAR) guide rational modifications to balance lipophilicity and solubility .
Q. How do structural analogs of this compound inform SAR (Structure-Activity Relationship) studies?
Analogs with modified benzodioxole substituents (e.g., methoxy or fluoro groups) or variations in the oxazolidine ring demonstrate altered bioactivity. For instance, electron-withdrawing groups on the benzodioxole correlate with increased enzyme inhibition, while bulkier N-alkyl chains reduce cell permeability. Comparative molecular field analysis (CoMFA) can map critical pharmacophoric features .
Q. What are the unresolved challenges in scaling up synthesis while maintaining enantiomeric purity?
Asymmetric synthesis of the oxazolidine ring remains challenging due to potential racemization during coupling steps. Chiral HPLC or enzymatic resolution methods may be required. Continuous-flow chemistry systems, which improve heat and mass transfer, could enhance reproducibility at larger scales .
Methodological and Data Analysis Questions
Q. How should researchers design experiments to validate conflicting bioactivity data across studies?
Replicate assays under standardized conditions (e.g., cell line provenance, serum-free media) and include positive/negative controls. Meta-analyses of published IC₅₀ values and dose-response curves can identify outliers. Orthogonal assays (e.g., SPR for binding affinity vs. cellular viability) confirm target engagement .
Q. What computational tools are recommended for predicting off-target interactions or toxicity?
Tools like SwissADME predict ADMET properties, while molecular dynamics simulations (e.g., GROMACS) model protein-ligand interactions. ToxCast and ChEMBL databases screen for potential off-target effects against known toxicophores .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
